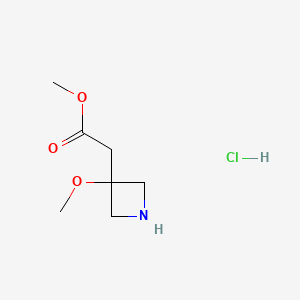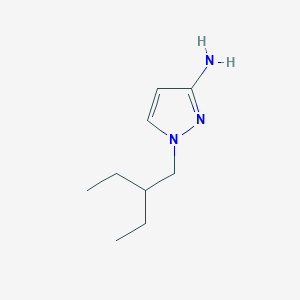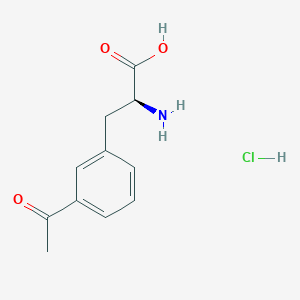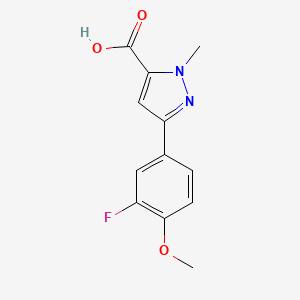![molecular formula C11H14ClF2NO B13490358 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound with a molecular formula of C11H14ClF2NO. It is known for its unique structure, which includes a cyclobutane ring and a difluoromethoxyphenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(difluoromethoxy)benzene and cyclobutanone.
Cyclobutanone Reaction: Cyclobutanone is reacted with an amine to form the cyclobutan-1-amine intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with 4-(difluoromethoxy)benzene under specific conditions to form the desired product.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Analyse Chemischer Reaktionen
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride: The cyclopropane ring in this compound provides a different structural framework, potentially leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14ClF2NO |
|---|---|
Molekulargewicht |
249.68 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-10(13)15-9-4-2-8(3-5-9)11(14)6-1-7-11;/h2-5,10H,1,6-7,14H2;1H |
InChI-Schlüssel |
SEJYLVXFMHDGLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC=C(C=C2)OC(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


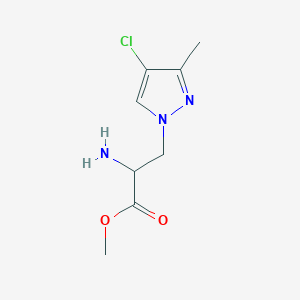




![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)


